S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride
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Overview
Description
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves several steps. One common method includes the reaction of benzenecarbothioic acid with 1-piperidinylmethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene or dichloromethane. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced products.
Scientific Research Applications
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride can be compared with other similar compounds, such as:
S-(1-piperidinylmethyl) benzenecarbothioate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
S-(1-piperidinylmethyl) benzenecarbothioate sulfate: Contains a sulfate group instead of hydrochloride, leading to different chemical properties and applications.
S-(1-piperidinylmethyl) benzenecarbothioate nitrate:
Properties
CAS No. |
886-07-7 |
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Molecular Formula |
C13H18ClNOS |
Molecular Weight |
271.81 g/mol |
IUPAC Name |
S-(piperidin-1-ylmethyl) benzenecarbothioate;hydrochloride |
InChI |
InChI=1S/C13H17NOS.ClH/c15-13(12-7-3-1-4-8-12)16-11-14-9-5-2-6-10-14;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
InChI Key |
ZRCQHPJPQXKYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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